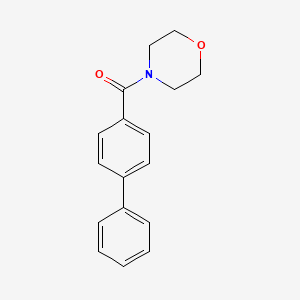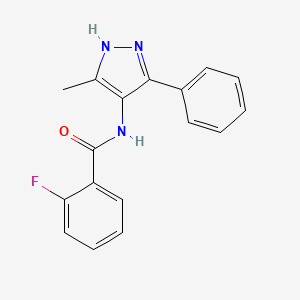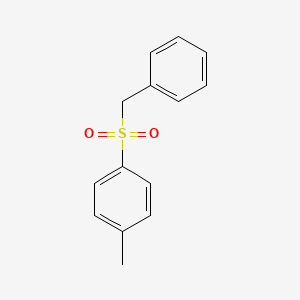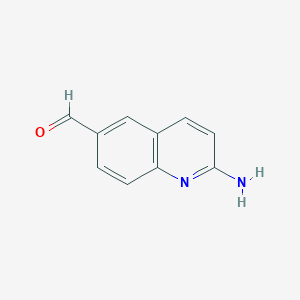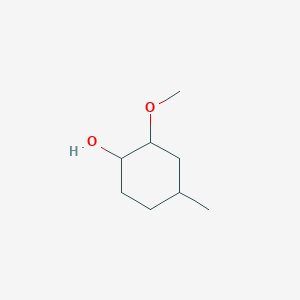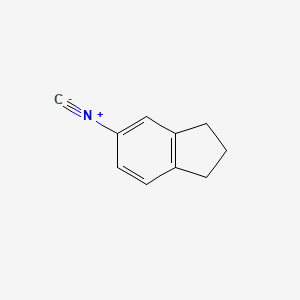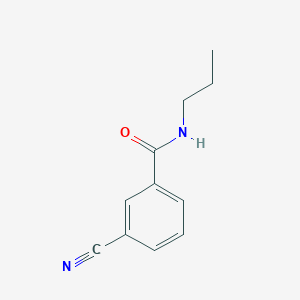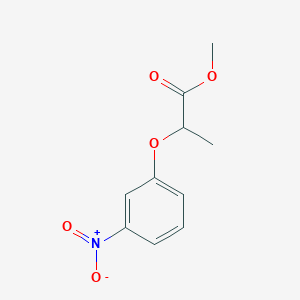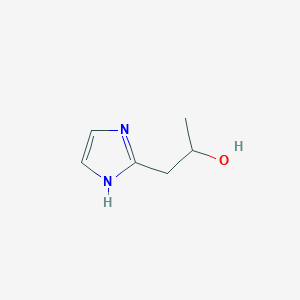
1-(1H-imidazol-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-2-yl)propan-2-ol, also known as 1-imidazolylpropan-2-ol, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and hygroscopic liquid that is soluble in water and many organic solvents. This compound is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
1-Imidazolylpropan-2-ol is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a catalyst in various organic reactions, and as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other compounds.
Mecanismo De Acción
1-Imidazolylpropan-2-ol acts as a ligand in coordination chemistry by forming a complex with a metal ion. The complex is stabilized by the formation of hydrogen bonds and electrostatic interactions between the ligand and the metal ion. The metal ion can then act as a catalyst for various organic reactions.
Biochemical and Physiological Effects
1-Imidazolylpropan-2-ol has no known biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1H-imidazol-2-yl)propan-2-olpropan-2-ol in laboratory experiments include its low cost, its stability, and its ability to form complexes with metal ions. The main limitation is its low solubility in water and some organic solvents.
Direcciones Futuras
In the future, 1-(1H-imidazol-2-yl)propan-2-olpropan-2-ol may be used in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. It may also be used to develop more efficient catalysts for organic reactions. Additionally, it may be used to study the interaction between metal ions and organic molecules, which could lead to the discovery of new catalysts and ligands. Finally, it may be used to study the coordination chemistry of metal ions, which could lead to the development of new drugs and materials.
Propiedades
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSNSAFVQQRHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
